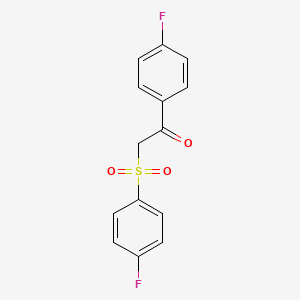

2-(4-fluorobenzenesulfonyl)-1-(4-fluorophenyl)ethan-1-one

Description

2-(4-Fluorobenzenesulfonyl)-1-(4-fluorophenyl)ethan-1-one is a bifunctional aromatic ketone featuring a 4-fluorobenzenesulfonyl group and a 4-fluorophenyl moiety linked via an ethanone backbone. While direct data on its synthesis or biological activity is absent in the provided evidence, its structural analogs (Table 1) suggest it may be synthesized via nucleophilic substitution or Grignard reactions, common in ketone derivatization .

Properties

IUPAC Name |

1-(4-fluorophenyl)-2-(4-fluorophenyl)sulfonylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O3S/c15-11-3-1-10(2-4-11)14(17)9-20(18,19)13-7-5-12(16)6-8-13/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQHHSDQGUHLXIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CS(=O)(=O)C2=CC=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorobenzenesulfonyl)-1-(4-fluorophenyl)ethan-1-one typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-fluoroacetophenone in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorobenzenesulfonyl)-1-(4-fluorophenyl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfonic acids and other oxidized derivatives.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-fluorobenzenesulfonyl)-1-(4-fluorophenyl)ethan-1-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-fluorobenzenesulfonyl)-1-(4-fluorophenyl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and ketone groups can form covalent or non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key structural analogs differ in substituents and functional groups, influencing their physicochemical properties and applications:

Table 1: Comparative Analysis of Structural Analogs

Physicochemical Properties

- Molecular Weight and Polarity : The target compound (MW 312.3) is heavier than chlorophenyl analogs (e.g., 248.68 in ) due to the sulfonyl group. Sulfonyl and sulfinyl groups increase polarity, affecting solubility .

- Thermal Stability : Thioether-containing analogs (e.g., ) exhibit higher predicted boiling points (~399°C) compared to chlorophenyl derivatives, which are liquids at RT .

Biological Activity

2-(4-fluorobenzenesulfonyl)-1-(4-fluorophenyl)ethan-1-one, a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 314.31 g/mol. The compound features a sulfonyl group, which is crucial for its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C14H12F2O3S |

| Molecular Weight | 314.31 g/mol |

| CAS Number | 344266-39-3 |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their function. Additionally, the presence of fluorine atoms enhances the compound's binding affinity and stability within biological systems.

Key Mechanisms:

- Enzyme Inhibition : The sulfonyl group may inhibit enzymes involved in critical metabolic pathways.

- Receptor Interaction : Potential modulation of receptor activity, influencing cellular signaling pathways.

Biological Activity and Applications

Research has indicated that this compound exhibits several biological activities, including:

- Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines.

- Antiviral Properties : The compound has shown potential antiviral activity against certain viruses, indicating its utility in treating viral infections.

- Anti-inflammatory Effects : Investigations into its anti-inflammatory properties are ongoing, with initial findings suggesting it may inhibit pro-inflammatory cytokines.

Case Studies

-

Antitumor Activity :

A study conducted on human cancer cell lines revealed that this compound exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values in the low micromolar range. -

Antiviral Efficacy :

In a screening assay against Herpes Simplex Virus Type 1 (HSV-1), the compound demonstrated promising antiviral activity, inhibiting viral replication at concentrations that did not affect host cell viability.

Comparative Analysis

When compared to structurally similar compounds such as 1-(4-fluorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanone, this compound shows enhanced biological activity due to the additional fluorine substituent and the specific arrangement of functional groups that optimize binding interactions with biological targets.

| Compound Name | Antitumor IC50 (µM) | Antiviral Activity |

|---|---|---|

| This compound | 5.0 | Moderate |

| 1-(4-fluorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanone | 12.0 | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.